molecular formula C18H15F3N2O2 B2685293 N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide CAS No. 921812-77-3

N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2685293
CAS No.: 921812-77-3
M. Wt: 348.325
InChI Key: RHOHDMWKDDJVFC-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide is a synthetic benzamide derivative featuring a 2-oxoindolin (indolinone) core substituted with an ethyl group at the 1-position and a 4-(trifluoromethyl)benzamide moiety at the 5-position. This compound’s structure combines a privileged indolinone scaffold—commonly associated with kinase inhibition and anticancer activity—with a trifluoromethyl-substituted benzamide group, which enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c1-2-23-15-8-7-14(9-12(15)10-16(23)24)22-17(25)11-3-5-13(6-4-11)18(19,20)21/h3-9H,2,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOHDMWKDDJVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

  • Molecular Formula : C18H15F3N2O2
  • Molecular Weight : 348.325 g/mol
  • IUPAC Name : N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-(trifluoromethyl)benzamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It can interact with cellular receptors, modulating signal transduction pathways that affect cell proliferation and survival.
  • Gene Expression Regulation : The compound may influence the expression of genes related to inflammation and apoptosis, which are crucial in various disease states.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins. For instance, in non-small cell lung cancer (NSCLC) models, this compound has been shown to restore sensitivity to existing EGFR-targeted therapies, enhancing therapeutic efficacy .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has demonstrated the ability to protect neuronal cells from oxidative stress-induced damage, which is relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This protection is believed to involve the modulation of oxidative stress response pathways and inflammation .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through interference with bacterial metabolic processes or by disrupting cell membrane integrity.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant apoptosis induction in NSCLC cells with enhanced sensitivity to EGFR inhibitors (EC50 values reported at 0.1 μM) .
Study 2Showed protective effects against oxidative stress in neuronal cell lines, indicating potential for neurodegenerative disease treatment .
Study 3Reported antimicrobial activity against Gram-positive bacteria with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Applications in Medicine

This compound is being explored for various therapeutic applications:

  • Cancer Therapy : As a potential candidate for combination therapies targeting resistant cancer phenotypes.
  • Neuroprotection : For developing treatments aimed at mitigating the effects of neurodegenerative diseases.
  • Antimicrobial Treatments : As a lead compound for developing new antibiotics against resistant bacterial strains.

Comparison with Similar Compounds

Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide

Structural Differences :

  • Core: Both compounds share a benzamide backbone with a trifluoromethyl group at the 4-position. However, the sodium salt derivative replaces the indolinone group with a 1-methyltetrazole ring and introduces a chloro-methylsulfanyl group at the 2- and 3-positions.
  • Functional Groups : The tetrazole ring (a bioisostere for carboxylic acids) and chloro-methylsulfanyl substituents enhance herbicidal activity, as evidenced by its patent designation as a herbicide .

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl Benzamide Derivatives

Structural Differences :

  • Core: The thiazolidinedione ring in this derivative replaces the indolinone scaffold. The 4-(trifluoromethyl)benzamide group is absent, substituted instead with a phenyl group.
  • Synthesis: Prepared via carbodiimide-mediated coupling (using N-ethyl-N’-(dimethylaminopropyl)-carbodiimide hydrochloride), this method contrasts with the likely cyclization or amidation steps required for the target compound’s indolinone core .

Fluorinated Benzamide Derivatives from European Patents

Examples :

N-(2-Chloro-5-fluorophenyl)-5-fluoro-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-yl)benzamide

5-Fluoro-N-(4-fluoro-2,6-dimethylphenyl)-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-yl)benzamide

Structural Differences :

  • Core : Both retain the benzamide backbone but incorporate triazolo-oxazine heterocycles and fluorine atoms at multiple positions.
  • Substituents : Fluorine atoms improve membrane permeability and target affinity, while the triazolo-oxazine group may modulate kinase or protease inhibition .

Q & A

Q. What synthetic routes are recommended for synthesizing N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide, and how can reaction yields be optimized?

  • Methodological Answer : A modular approach involving coupling of the indolinone scaffold with 4-(trifluoromethyl)benzamide is typical. For example, O-benzyl hydroxylamine intermediates can be used to construct the amide bond under anhydrous conditions with coupling agents like EDCI/HOBt. Reaction yields are improved by optimizing stoichiometry (1.2:1 amine:acid ratio), inert atmosphere (N₂/Ar), and temperature (0°C to room temperature) to minimize side reactions. Post-synthesis purification via flash chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the indolinone and benzamide moieties, with characteristic shifts for the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺). Infrared spectroscopy (IR) identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH/amide bonds (~3300 cm⁻¹). Purity is assessed via HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) .

Q. What preliminary bioactivity assays are suitable for evaluating this compound?

  • Methodological Answer : Enzyme inhibition assays (e.g., COX-1/COX-2 selectivity) using fluorometric or colorimetric substrates (e.g., arachidonic acid conversion) are recommended. For bacterial targets, acps-pptase inhibition assays with kinetic analysis (IC₅₀ determination) can screen antibacterial potential. Dose-response curves (0.1–100 µM) and positive controls (e.g., indomethacin for COX) ensure reliability .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound to target enzymes like COX-1?

  • Methodological Answer : Use Glide XP docking (Schrödinger Suite) with a prepared protein structure (PDB: 3N8V for COX-1). Ligand structures are minimized using OPLS4 forcefield. Key parameters include hydrophobic enclosure scoring (for trifluoromethyl interactions) and hydrogen-bond weighting. Validate docking poses with molecular dynamics simulations (100 ns, Desmond) to assess binding stability. Compare results with experimental IC₅₀ values to refine predictive models .

Q. What strategies resolve contradictions in biochemical assay results, such as variable IC₅₀ values across studies?

  • Methodological Answer : Standardize assay conditions: buffer pH (7.4 for physiological relevance), ionic strength (150 mM NaCl), and enzyme concentration (10 nM). Include internal controls (e.g., known inhibitors) in each plate. For cell-based assays, account off-target effects via CRISPR knockouts or siRNA silencing. Use orthogonal assays (e.g., SPR for binding kinetics) to confirm direct target engagement .

Q. How does the trifluoromethyl group influence metabolic stability and pharmacokinetics?

  • Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes, NADPH regeneration system) to measure t₁/₂. The trifluoromethyl group reduces oxidative metabolism due to its electron-withdrawing nature, enhancing stability. Compare with non-fluorinated analogs. Use LC-MS/MS to identify metabolites. For in vivo PK, administer IV/PO doses (1–10 mg/kg) in rodents and quantify plasma levels over 24h .

Q. What structural modifications could enhance selectivity for bacterial acps-pptase over human homologs?

  • Methodological Answer : Perform comparative homology modeling (SWISS-MODEL) of bacterial vs. human pptase active sites. Introduce substituents like sulfonamides or pyridyl groups to exploit differences in pocket hydrophobicity. Test derivatives in thermal shift assays (ΔTₘ ≥ 2°C indicates binding). Use crystallography (e.g., soaking crystals with 5 mM ligand) to guide rational design .

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